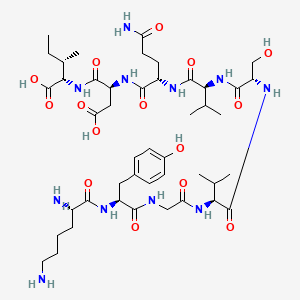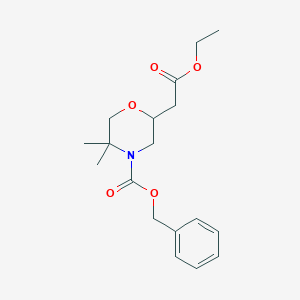
((4-(3-Benzyl-4-hydroxybenzyl)-3,5-dimethylphenoxy)methyl)phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
VK-0214 is a novel, orally available small molecule that acts as a selective thyroid hormone receptor beta agonist. It has been developed by Viking Therapeutics and has shown promise in treating X-linked adrenoleukodystrophy, a rare and often fatal metabolic disorder characterized by the accumulation of very long chain fatty acids in the body .
Méthodes De Préparation
The synthetic routes and reaction conditions for VK-0214 have not been extensively detailed in publicly available sources. it is known that VK-0214 is a small molecule synthesized through organic chemistry techniques. Industrial production methods likely involve standard pharmaceutical manufacturing processes, including chemical synthesis, purification, and formulation .
Analyse Des Réactions Chimiques
VK-0214 primarily undergoes metabolic reactions in the body. As a thyroid hormone receptor beta agonist, it interacts with specific receptors and influences gene expression. The compound does not undergo typical chemical reactions like oxidation, reduction, or substitution in the context of its therapeutic use. Instead, its primary interactions are with biological molecules and receptors .
Applications De Recherche Scientifique
VK-0214 has significant scientific research applications, particularly in the field of medicine. It has been studied for its potential to treat X-linked adrenoleukodystrophy by reducing the levels of very long chain fatty acids in plasma and tissues. This reduction is achieved through the activation of the ABCD2 gene, which encodes a compensatory transporter protein that helps metabolize very long chain fatty acids . Additionally, VK-0214 has been granted orphan drug designation by the FDA for the treatment of X-linked adrenoleukodystrophy .
Mécanisme D'action
VK-0214 exerts its effects by selectively binding to thyroid hormone receptor beta. This binding activates the receptor, leading to the upregulation of the ABCD2 gene. The ABCD2 gene encodes a protein that helps transport and metabolize very long chain fatty acids, thereby reducing their accumulation in the body. This mechanism is particularly beneficial for patients with X-linked adrenoleukodystrophy, as it helps mitigate the symptoms and progression of the disease .
Comparaison Avec Des Composés Similaires
VK-0214 is unique in its selectivity for thyroid hormone receptor beta and its potential to treat X-linked adrenoleukodystrophy. Similar compounds include other thyroid hormone receptor agonists, such as liothyronine and levothyroxine, which are used to treat thyroid disorders. these compounds do not have the same selectivity for thyroid hormone receptor beta and are not specifically targeted for the treatment of X-linked adrenoleukodystrophy .
Propriétés
Numéro CAS |
852949-30-5 |
|---|---|
Formule moléculaire |
C23H25O5P |
Poids moléculaire |
412.4 g/mol |
Nom IUPAC |
[4-[(3-benzyl-4-hydroxyphenyl)methyl]-3,5-dimethylphenoxy]methylphosphonic acid |
InChI |
InChI=1S/C23H25O5P/c1-16-10-21(28-15-29(25,26)27)11-17(2)22(16)14-19-8-9-23(24)20(13-19)12-18-6-4-3-5-7-18/h3-11,13,24H,12,14-15H2,1-2H3,(H2,25,26,27) |
Clé InChI |
GFJCILQBXUTOGN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1CC2=CC(=C(C=C2)O)CC3=CC=CC=C3)C)OCP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![[4-(4-Pentylcyclohexyl)cyclohexen-1-yl]boronic acid](/img/structure/B12368488.png)


